N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is an organic compound characterized by the presence of an ethoxyphenyl group, a furylmethylamino group, and a thioxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-furylmethylamine.
Formation of Intermediate: The 4-ethoxyaniline is reacted with chloroacetyl chloride to form N-(4-ethoxyphenyl)chloroacetamide.
Thioxoacetamide Formation: The intermediate is then treated with potassium thiocyanate to introduce the thioxo group, forming N-(4-ethoxyphenyl)-2-chloro-2-thioxoacetamide.
Final Product: Finally, the chloro group is substituted with the 2-furylmethylamino group through nucleophilic substitution, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, solvent, and catalysts are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the thioxoacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Furylmethyl ketones or aldehydes.
Reduction Products: Thiols or thioethers.
Substitution Products: Various substituted thioxoacetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The thioxoacetamide moiety is crucial for binding to active sites, while the ethoxyphenyl and furylmethyl groups enhance specificity and affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
- N-(4-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-2-thioxoacetamide
- N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-oxoacetamide
Comparison: N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is unique due to the presence of both the ethoxyphenyl and furylmethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-19-12-7-5-11(6-8-12)17-14(18)15(21)16-10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVRLNMKVJGJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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